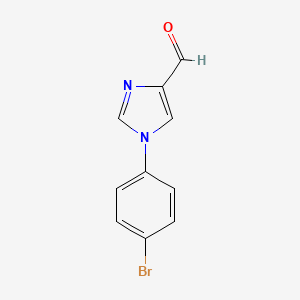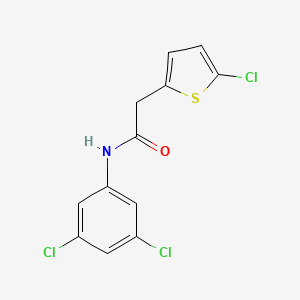
2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline is an important chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the isoquinoline family, which is known to possess a wide range of biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of 2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which play important roles in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline are complex and varied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of anticancer drugs. It has also been shown to have antifungal and antimicrobial properties, which could be useful in the development of new antibiotics. In addition, it has been shown to modulate the release of neurotransmitters, which could have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline is its wide range of biological and pharmacological activities. This makes it a promising compound for the development of new drugs and therapies. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, which could limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline. One possible direction is the development of new anticancer drugs based on its ability to induce apoptosis in cancer cells. Another possible direction is the development of new antibiotics based on its antifungal and antimicrobial properties. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Overall, 2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline is a promising compound for scientific research, with many potential applications in the fields of medicine and biology.
Métodos De Síntesis
The synthesis of 2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline involves the reaction of 2-(2-chloroethyl)aniline with cyclohexanone in the presence of a Lewis acid catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. The synthesis method has been optimized to achieve high yields and purity of the product.
Aplicaciones Científicas De Investigación
2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological and pharmacological activities, including anticancer, antifungal, and antimicrobial properties. It has also been studied for its potential use as a neuroprotective agent and as a modulator of neurotransmitter release.
Propiedades
IUPAC Name |
2-(2-chloroethyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIMOCKFPDPYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

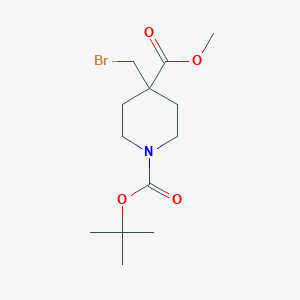
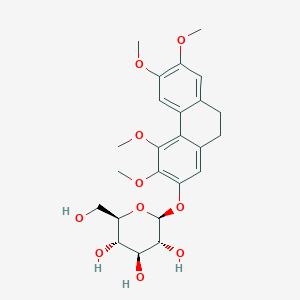
![3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine](/img/structure/B2906228.png)
![2-Phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]ethanesulfonamide](/img/structure/B2906229.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2906230.png)
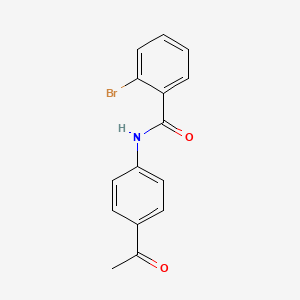
![N-[3,5-bis(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2906234.png)
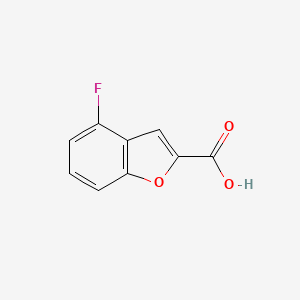
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-chlorothiophene-2-carboxylate](/img/structure/B2906236.png)
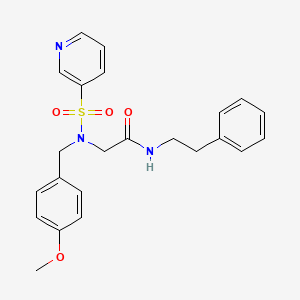
![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2906239.png)
![1-(Benzo[d][1,3]dioxol-4-yl)ethanone](/img/structure/B2906240.png)
